![molecular formula C15H13N5OS B2971285 N-[2-(methylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide CAS No. 915928-96-0](/img/structure/B2971285.png)
N-[2-(methylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[2-(methylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide” is a chemical compound. It is related to a class of compounds that have been described as herbicides .
Synthesis Analysis
The synthesis of tetrazole derivatives has been extensively studied . The most direct and convenient route to 5-substituted-1H-tetrazoles is [2+3]-cycloaddition between a nitrile and an azide . Various synthetic approaches have been developed for this transformation .Scientific Research Applications
Synthesis and Structural Analysis
The compound's synthesis and its derivatives have been explored for various applications, including as potential therapeutic agents. For example, studies have developed novel synthetic pathways for derivatives of N-[2-(methylsulfanyl)phenyl]-3-(1H-tetrazol-1-yl)benzamide and related compounds, demonstrating their potential in medicinal chemistry and drug design. The structural characteristics of these compounds, including their crystal structures and theoretical studies, have been analyzed to understand their physicochemical properties and reactivity (Moreno-Fuquen et al., 2019; Krauze et al., 2007).
Potential Biomedical Applications
Anticancer Activity
Derivatives of this compound have been investigated for their anticancer properties. For instance, certain derivatives have shown moderate to excellent anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents (Ravinaik et al., 2021).
Antimicrobial and Anti-inflammatory Properties
These compounds have also been synthesized and evaluated for their antimicrobial activities, with some molecules exhibiting potent effects against pathogenic strains. Their antibacterial activity, in particular against Gram-positive strains, has been highlighted, and some derivatives have shown significant growth inhibitory effects (Bikobo et al., 2017).
properties
IUPAC Name |
N-(2-methylsulfanylphenyl)-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c1-22-14-8-3-2-7-13(14)17-15(21)11-5-4-6-12(9-11)20-10-16-18-19-20/h2-10H,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQCTUIYKINPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

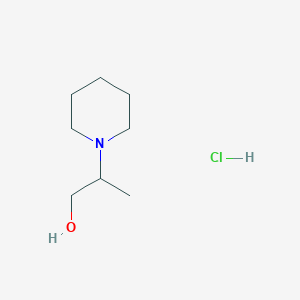
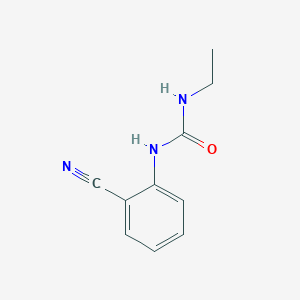
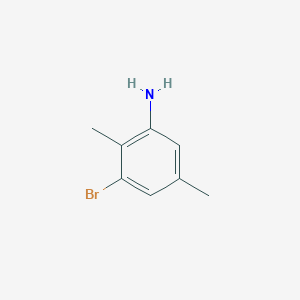
![2-[2,4-dioxo-3-(thien-2-ylmethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2971206.png)
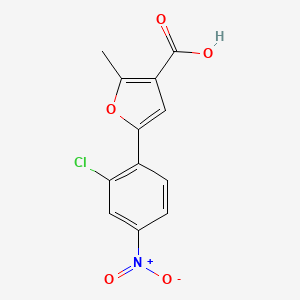
![2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2971209.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2971211.png)
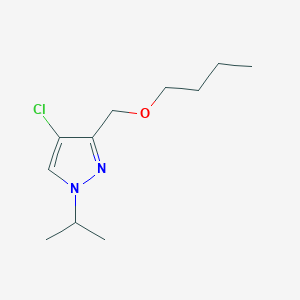
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2971214.png)
![6-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2971216.png)
![(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2971217.png)
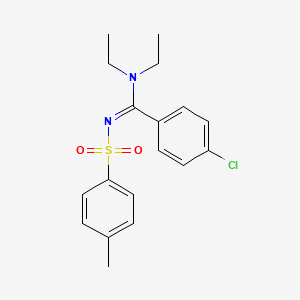
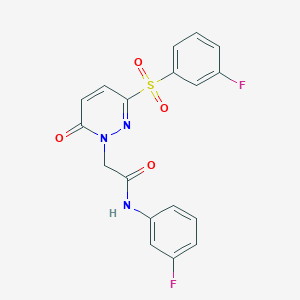
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2971224.png)